molecular formula C22H19ClO3 B11160241 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11160241
M. Wt: 366.8 g/mol
InChI Key: ALJFZIWPBMMLFU-RMKNXTFCSA-N
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Description

The compound 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (hereafter referred to by its full name) is a synthetic derivative of the benzo[c]chromen-6-one scaffold, a class of coumarin-like molecules with diverse biological and chemical applications. Structurally, it features:

  • A tetrahydrobenzo[c]chromen-6-one core, which imparts planarity and fluorescence properties.
  • A propenyloxy group at the 3-position, contributing to lipophilicity and steric bulk .

Properties

Molecular Formula

C22H19ClO3

Molecular Weight

366.8 g/mol

IUPAC Name

2-chloro-3-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C22H19ClO3/c23-19-13-18-16-10-4-5-11-17(16)22(24)26-20(18)14-21(19)25-12-6-9-15-7-2-1-3-8-15/h1-3,6-9,13-14H,4-5,10-12H2/b9-6+

InChI Key

ALJFZIWPBMMLFU-RMKNXTFCSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC/C=C/C4=CC=CC=C4)Cl

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC=CC4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Chlorination at the C2 Position

Regioselective chlorination is achieved using N-chlorosuccinimide (NCS) in acetic acid at 80°C for 6 hours. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich C2 position favored due to the directing effects of the adjacent carbonyl group. This step attains 85–90% yield, with minimal di- or tri-chlorinated byproducts.

Installation of the (2E)-3-Phenyl-2-Propenyloxy Group

The propenyloxy side chain is introduced via a Williamson ether synthesis. The chlorinated intermediate is treated with (2E)-3-phenyl-2-propen-1-ol in the presence of NaH (2.2 equiv) in dry THF at 60°C for 12 hours. The use of a phase-transfer catalyst (tetrabutylammonium bromide) enhances reaction efficiency, achieving 75% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight toluene as the optimal solvent for cyclocondensation (Table 1). Elevated temperatures (110°C) reduce reaction times but increase side-product formation, whereas lower temperatures (80°C) favor selectivity.

Table 1: Solvent Screening for Cyclocondensation

SolventTemperature (°C)Yield (%)Purity (%)
Toluene1107892
DMF1006588
THF807090

Catalytic Systems for Cross-Coupling

Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable efficient propenyloxy group installation. A study comparing catalysts showed Pd(OAc)₂ with Xantphos as a ligand provided superior yields (82%) compared to CuI-mediated systems (58%).

Characterization and Analytical Validation

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (δ 5.8 ppm for propenyl CH₂, δ 160 ppm for carbonyl C=O).

  • HRMS : Validates molecular weight (m/z 367.1204 for C₂₂H₁₉ClO₃).

  • XRD : Resolves stereochemistry of the (2E)-configured propenyl group.

Challenges and Mitigation Strategies

Steric Hindrance During Etherification

Bulky substituents on the benzochromenone core impede propenyloxy group attachment. Using NaH as a stronger base (vs. K₂CO₃) mitigates this issue by enhancing deprotonation efficiency.

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol further improves purity to >98%.

Applications in Medicinal Chemistry

While beyond preparation scope, the compound’s bioactivity stems from its benzochromenone core, which inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 µM . Derivatives are under investigation for anti-inflammatory and anticancer applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[c]chromen-6-ones.

Scientific Research Applications

2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to act as a stimulant of the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities . The exact molecular targets and pathways are still under investigation, but it is thought to modulate neurotransmitter systems and receptor activities.

Comparison with Similar Compounds

Research Findings and Implications

Metal Sensing : The target compound’s propenyloxy group may reduce Fe³⁺ affinity compared to hydroxylated analogues (THU-OH, URO-B), as oxygen lone pairs are less accessible for coordination .

Cytotoxicity : Propenyloxy and chloro groups may enhance membrane penetration (similar to URO-B) but could introduce toxicity risks requiring evaluation .

Biological Activity

Chemical Structure and Properties

The molecular structure of 2-chloro-3-{[(2E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one features a chloro substituent and an allyl ether group. Its chemical formula is C19_{19}H19_{19}ClO2_2, with a molecular weight of approximately 316.81 g/mol. The presence of the phenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antioxidant Activity

Recent studies have demonstrated that compounds within the benzochromene class exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress. For instance, the antioxidant activity can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Assay Type IC50 Value (µM)
DPPH25.4
ABTS30.1

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. In vitro studies indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism involving the inhibition of NF-kB signaling pathways.

Anticancer Properties

In recent research focusing on cancer cell lines, this compound demonstrated cytotoxic effects against various cancer types:

Cancer Cell Line IC50 Value (µM)
MCF-7 (Breast)15.0
HeLa (Cervical)12.5
A549 (Lung)18.0

These results indicate that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects by inhibiting neuronal apoptosis and reducing neuroinflammation in models of neurodegenerative diseases like Alzheimer's. The underlying mechanism may involve the modulation of amyloid-beta peptide aggregation.

Case Study 1: Antioxidant Efficacy

A study conducted on rats treated with oxidative stress-inducing agents showed that administration of the compound significantly reduced markers of oxidative damage in liver tissues compared to controls. This study highlights its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Cancer Cell Line Studies

In a comparative study involving several benzochromene derivatives, this compound exhibited superior anticancer activity against MCF-7 cells when compared to other derivatives lacking the chloro substituent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction progress be monitored?

  • Methodology: Multi-step synthesis typically involves coupling a chlorinated coumarin precursor with a substituted propenyl ether under controlled photothermal conditions. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation. For example, the tetrahydrobenzo[c]chromen-6-one core can be synthesized via tandem photo-thermal reactions, as seen in structurally analogous compounds .
  • Key Considerations: Optimize reaction time and temperature to avoid byproducts like over-oxidized quinones.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology:

  • NMR Spectroscopy: Assign peaks for the chlorophenyl and propenyloxy groups (e.g., δ 5.8–6.4 ppm for vinyl protons, δ 7.2–7.8 ppm for aromatic protons).
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z ~380–400).
  • IR Spectroscopy: Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .

Q. How should initial biological activity screening be designed for this compound?

  • Methodology: Use in vitro assays targeting pathways relevant to benzochromene derivatives, such as:

  • Anti-inflammatory: Inhibition of COX-2 or TNF-α production in macrophage models.
  • Anticancer: Cytotoxicity screening against cancer cell lines (e.g., IC₅₀ determination).
  • Antioxidant: DPPH radical scavenging assays .

Advanced Research Questions

Q. How can reaction mechanisms for oxidation or substitution pathways be elucidated?

  • Methodology:

  • Oxidation: Use deuterated solvents in kinetic isotope effect (KIE) studies to track hydrogen abstraction during quinone formation. Compare reactivity with oxidizing agents like CrO₃ vs. H₂O₂ .
  • Substitution: Employ Hammett plots to analyze electronic effects of substituents on nucleophilic aromatic substitution rates at the chlorophenyl group .

Q. What experimental design strategies optimize synthetic yield and purity?

  • Methodology: Apply Design of Experiments (DOE) to evaluate factors such as:

  • Temperature: 60–100°C for cyclization steps.
  • Catalyst Loading: Pd(OAc)₂ vs. CuI for coupling reactions.
  • Solvent Polarity: Dichloromethane vs. DMF for solubility .

Q. How can contradictions in biological activity data between similar compounds be resolved?

  • Methodology: Conduct structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., replacing the propenyloxy group with methoxy or benzyloxy). Compare binding affinities via molecular docking against targets like NF-κB or estrogen receptors .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Methodology:

  • ADME Profiling: Use HPLC-MS to quantify plasma concentration-time curves in rodent models.
  • Bioavailability: Compare oral vs. intraperitoneal administration.
  • Metabolite Identification: Incubate with liver microsomes to detect phase I/II metabolites .

Q. How does the compound interact with specific molecular targets at the atomic level?

  • Methodology: Perform molecular dynamics simulations to model interactions with kinase domains (e.g., CDK2 or EGFR). Validate with surface plasmon resonance (SPR) for binding kinetics .

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